molecular formula C13H16N4O B2529584 5-amino-1-methyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide CAS No. 1856020-92-2

5-amino-1-methyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2529584
CAS No.: 1856020-92-2
M. Wt: 244.298
InChI Key: DNWQFRANERNWHM-UHFFFAOYSA-N
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Description

5-amino-1-methyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Amination: Introduction of the amino group at the 5-position of the pyrazole ring can be done using amination reactions such as the Buchwald-Hartwig amination.

    N-alkylation: The methyl group can be introduced at the 1-position of the pyrazole ring through N-alkylation reactions using methylating agents like methyl iodide.

    Carboxamide formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group or the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-1-methyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, the compound may be investigated as a potential drug candidate for various diseases. Its structure suggests it could interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with potential biological activities.

    5-amino-1-phenyl-1H-pyrazole-3-carboxamide: Similar structure but with a phenyl group instead of a phenylethyl group.

    1-methyl-3-phenyl-5-pyrazolone: A related compound with a different substitution pattern.

Uniqueness

5-amino-1-methyl-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

5-amino-1-methyl-N-(2-phenylethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-17-12(14)9-11(16-17)13(18)15-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,14H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWQFRANERNWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NCCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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